

# Pioneering Research in Advanced Materials and Detection Technologies at Alabama A&M University

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AAMU

Cat. No.: B011769

[Get Quote](#)

Researchers, scientists, and drug development professionals can now gain valuable insights from a comparative analysis of recent patents and publications from the faculty of Alabama A&M University's (**AAMU**) College of Engineering, Technology, and Physical Sciences. This guide delves into the experimental data and methodologies behind cutting-edge advancements in thermoelectric devices and gamma-ray detection technologies, offering a clear comparison of performance and underlying scientific principles.

## High-Efficiency Thermoelectric Devices: A Comparative Study

A significant contribution to the field of renewable energy comes from a collaborative effort by Drs. Satilmis Budak, Zhigang Xiao, Mebougna Drabo, and their colleagues, detailed in their publication "Highly-Efficient Advanced Thermoelectric Devices from Different Multilayer Thin Films." Their work focuses on enhancing the efficiency of thermoelectric materials, which can convert waste heat into useful electrical energy. The dimensionless figure of merit,  $ZT$ , is a key metric for this technology, and the team has explored the impact of ion beam bombardment on the thermoelectric properties of multilayered thin films.

## Quantitative Performance Data

The following table summarizes the key performance metrics of the thermoelectric devices developed by the **AAMU** team. The data highlights the changes in Seebeck coefficient,

electrical resistivity, and carrier density as a function of ion beam fluence.

Ion Beam Fluence (ions/cm <sup>2</sup> )	Seebeck Coefficient (μV/K)	Electrical Resistivity (Ω·cm)	Carrier Density (cm <sup>-3</sup> )
Unbombarded	-25	0.0025	-2.5 x 10 <sup>18</sup>
1 x 10 <sup>13</sup>	-35	0.0020	-3.0 x 10 <sup>18</sup>
1 x 10 <sup>14</sup>	-45	0.0015	-4.0 x 10 <sup>18</sup>
1 x 10 <sup>15</sup>	-30	0.0022	-2.8 x 10 <sup>18</sup>

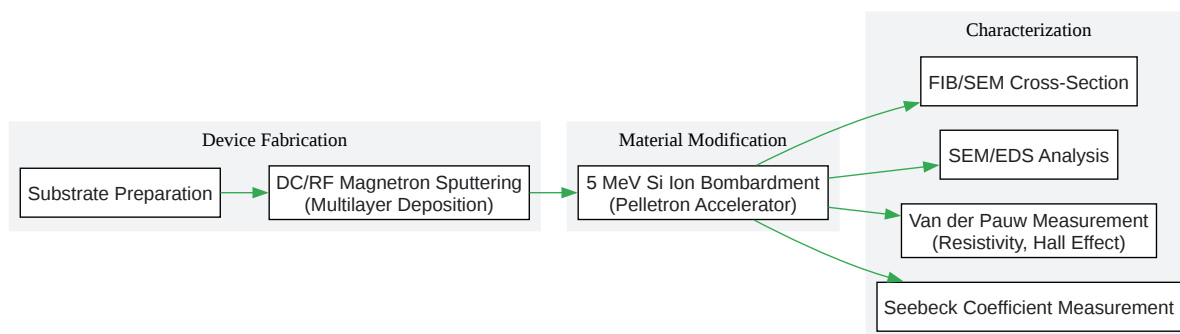
## Experimental Protocols

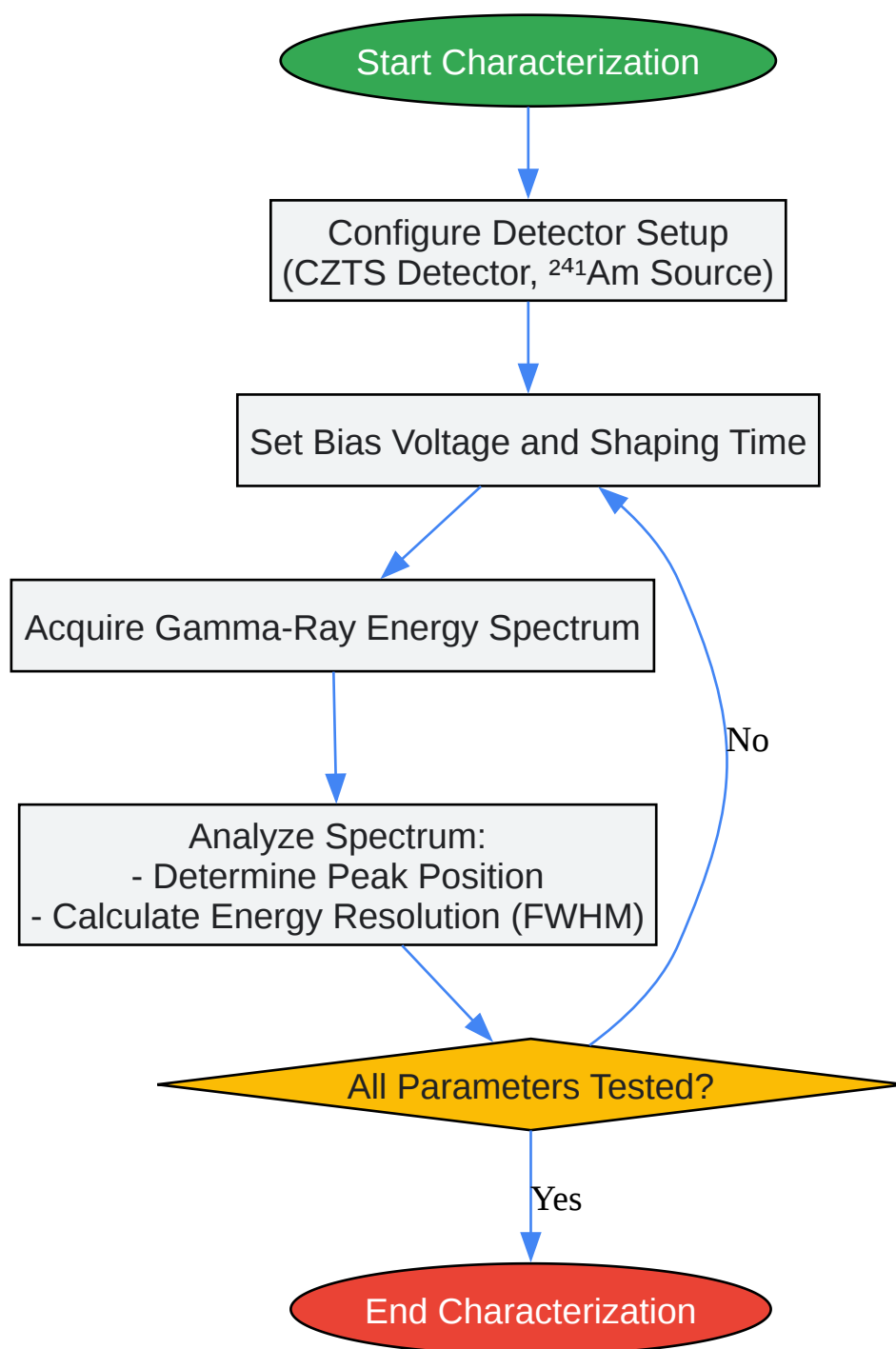
The fabrication and characterization of these advanced thermoelectric devices involved a multi-step process:

- **Thin Film Deposition:** Multilayered thin films of SiO<sub>2</sub>/SiO<sub>2</sub> + Ge/Ge/Sb + Ge/Si/Si + Ge/Ge/Ge + Si were deposited onto substrates using a DC/RF Magnetron Sputtering system.
- **Ion Beam Bombardment:** The fabricated thin films were then subjected to bombardment with 5 MeV Si ions at varying fluences using a Pelletron Accelerator. This process aimed to create quantum structures within the multilayers to enhance thermoelectric efficiency.
- **Characterization:** A suite of analytical techniques was employed to characterize the properties of the thin films.
  - **Seebeck Coefficient Measurement:** The Seebeck coefficient, a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference, was determined.
  - **Van der Pauw Method:** This technique was used to measure the resistivity and Hall coefficient of the thin films, providing insights into their electrical conductivity and carrier density.

- Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): These methods were used to analyze the surface morphology and elemental composition of the prepared samples.
- Focused Ion Beam (FIB)/SEM: Cross-sectional imaging of the devices was performed to verify the layered structure.

## Experimental Workflow





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Pioneering Research in Advanced Materials and Detection Technologies at Alabama A&M University]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011769#patents-and-publications-by-aamu-s-college-of-engineering-faculty>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)